Tracazolate hydrochloride

Description

Historical Context and Discovery of Tracazolate (B1211167) Hydrochloride as a Pyrazolopyridine Derivative

Tracazolate belongs to the pyrazolopyridine class of compounds, which are nitrogen-rich heterocyclic structures that have been extensively studied for their diverse biological activities. wikipedia.orgmdpi.comrsc.org The discovery of tracazolate was part of a broader effort to develop novel anxiolytic agents that were structurally distinct from the classical benzodiazepines. wikipedia.orgnih.gov Research into pyrazolopyridine derivatives led to the identification of compounds with significant anxiolytic and anticonvulsant effects. wikipedia.orgnih.gov The exploration of tracazolate's metabolites, such as desbutyltracazolate, further spurred the synthesis of other potent anxiolytic pyrazolopyridines like ICI 190,622. nih.govwikipedia.org Other related pyrazolopyridine derivatives include cartazolate (B1214823) and etazolate. rsc.orgnih.gov

Classification within Non-Benzodiazepine Anxiolytics and GABAA Receptor Modulators

Tracazolate is classified as a non-benzodiazepine anxiolytic. wikipedia.orgmedkoo.com This classification signifies that while it produces anxiolytic effects similar to benzodiazepines, its chemical structure is different. wikipedia.org The non-benzodiazepine class of drugs represents a diverse group of compounds that interact with the same receptor targets as benzodiazepines but have distinct molecular frameworks. wikipedia.org

Functionally, tracazolate is a modulator of the γ-aminobutyric acid type A (GABA-A) receptor. tocris.commedchemexpress.comrndsystems.com GABA-A receptors are the primary mediators of inhibitory neurotransmission in the central nervous system. Tracazolate exerts its effects by allosterically modulating these receptors, thereby influencing neuronal excitability. Unlike benzodiazepines, which typically displace the binding of ligands like [3H]flunitrazepam, tracazolate has been shown to enhance it. nih.govnih.govnih.gov

Significance of Tracazolate Hydrochloride in Neuropharmacological Research

This compound holds considerable significance in neuropharmacological research due to its unique and complex interaction with GABA-A receptors. nih.gov It has been instrumental in elucidating the roles of different GABA-A receptor subtypes. nih.gov Research has shown that tracazolate's effect—whether it potentiates or inhibits the receptor's function—is highly dependent on the subunit composition of the GABA-A receptor. tocris.comrndsystems.comnih.gov

The compound has demonstrated a notable selectivity for GABA-A receptors containing the β3 subunit. medchemexpress.commedchemexpress.com Its potency and efficacy are further determined by the third subunit present in the receptor complex, such as γ, δ, or ε subunits. medchemexpress.comnih.govmedchemexpress.com For instance, the presence of a γ2s subunit leads to potentiation, while its replacement with an ε subunit can switch the response to inhibition. nih.gov This subunit-dependent modulation makes tracazolate a valuable pharmacological tool for studying the diverse functions of GABA-A receptor isoforms. nih.gov

Preclinical studies in animal models have highlighted tracazolate's anxiolytic and anticonvulsant properties. wikipedia.orgnih.gov It has been shown to have a wider separation between its therapeutic anxiolytic doses and sedative doses compared to traditional benzodiazepines like chlordiazepoxide. nih.gov Furthermore, research in rodent models suggests that tracazolate is less likely to potentiate the effects of substances like ethanol (B145695). nih.govnih.gov These findings underscore its importance in the investigation of anxiety and seizure disorders. nih.gov

Recent research has also explored the effects of tracazolate on specific neuronal populations and neural oscillations. For example, studies have shown that tracazolate can enhance tonic currents mediated by α1β2δ GABA-A receptors in certain types of interneurons. biorxiv.orgnih.gov

Detailed Research Findings on Tracazolate's Interaction with GABA-A Receptors

The following tables summarize key research findings on the effects of tracazolate on various recombinant GABA-A receptor subtypes expressed in Xenopus laevis oocytes.

Table 1: Potentiation of GABA-A Receptors by this compound

| Receptor Subunit Combination | EC₅₀ (µM) | Effect | Reference |

|---|---|---|---|

| α1β3γ2 | 1.5 | Potentiation | medchemexpress.commedchemexpress.com |

| α1β1γ2s | 13.2 | Potentiation | medchemexpress.commedchemexpress.com |

| α6β3γ | 1.1 | Potentiation | medchemexpress.com |

| α1β3 | 2.7 | Potentiation | medchemexpress.com |

| α1β1δ | - | Potentiation | nih.gov |

EC₅₀ represents the concentration at which the substance produces half of its maximal response.

Table 2: Inhibition of GABA-A Receptors by this compound

| Receptor Subunit Combination | IC₅₀ (µM) | Effect | Reference |

|---|---|---|---|

| α1β1ε | 4.0 | Inhibition | medchemexpress.com |

| α1β3ε | 1.2 | Inhibition | medchemexpress.com |

IC₅₀ represents the concentration at which the substance inhibits a specific biological or biochemical function by 50%.

Table 3: Modulation of GABA-Mediated Currents by Tracazolate

| Receptor Subunit Combination | Tracazolate Concentration | Observation | Reference |

|---|---|---|---|

| α1β2δ | 10 µM | Increased maximum current amplitude and enhanced sensitivity to GABA | nih.gov |

| α1β2 | 10 µM | Decreased GABA EC₅₀ with little change in maximum current | nih.gov |

| α1β2δ | 10 µM | Increased tonic currents in parvalbumin-positive interneurons | biorxiv.orgnih.gov |

Propriétés

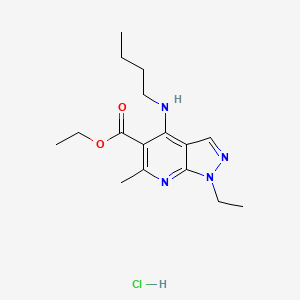

IUPAC Name |

ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2.ClH/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3;/h10H,5-9H2,1-4H3,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIXDPUEMQXVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045208 | |

| Record name | Tracazolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Molecular Mechanisms of Action and Receptor Interactions

Elucidation of GABAᴀ Receptor Modulatory Activity

Tracazolate (B1211167) hydrochloride is a pyrazolopyridine compound recognized for its modulatory effects on the γ-aminobutyric acid type A (GABAᴀ) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. nih.govmdpi.com Its interaction with the GABAᴀ receptor is complex and highly dependent on the specific subunit composition of the receptor complex, leading to a range of functional outcomes from potentiation to inhibition. nih.govnih.govrndsystems.com The anxiolytic properties of tracazolate are thought to be mediated through its interaction with these receptors. nih.gov

Tracazolate functions as a positive allosteric modulator (PAM) of the GABAᴀ receptor. rndsystems.comwikipedia.org Unlike agonists that bind directly to the primary neurotransmitter binding site (the orthosteric site), allosteric modulators bind to a distinct, separate site on the receptor protein. wikipedia.org This binding action induces a conformational change in the receptor that, in the case of a PAM, increases the effect of the endogenous ligand, GABA. wikipedia.org Tracazolate's modulation enhances the receptor's function when GABA is present, but it does not activate the receptor on its own. nih.govwikipedia.org This mechanism allows for a nuanced enhancement of existing inhibitory signals rather than direct activation.

The primary action of tracazolate on many GABAᴀ receptor subtypes is the potentiation of GABA-induced chloride currents. nih.govnih.gov However, its profile is unique in that its efficacy and whether it acts as a potentiator or an inhibitor is critically determined by the specific subunits that make up the receptor pentamer. nih.govnih.gov Research on recombinant GABAᴀ receptors expressed in Xenopus laevis oocytes has been instrumental in delineating these subunit-specific effects. nih.govnih.gov

Tracazolate potentiates GABAᴀ receptors containing α1, β, and γ2s subunits. Studies have demonstrated that its potency is significantly influenced by the type of β subunit present. Tracazolate shows a higher sensitivity for receptors containing the β3 subunit compared to the β1 subunit. nih.govmedchemexpress.com The half-maximal effective concentration (EC₅₀) for potentiation is notably lower for the α1β3γ2 combination than for the α1β1γ2s combination, indicating a higher potency at β3-containing receptors. medchemexpress.com

| Receptor Subunit Combination | Tracazolate EC₅₀ for Potentiation |

| α1β1γ2s | 13.2 μM medchemexpress.com |

| α1β3γ2 | 1.5 μM medchemexpress.com |

The α1β2δ subunit combination of the GABAᴀ receptor, which is often considered functionally "silent" due to its extremely small GABA-mediated currents, is profoundly modulated by tracazolate. nih.gov In oocytes expressing this receptor isoform, tracazolate dramatically increases the amplitude of GABA-activated currents. nih.gov

Key findings on the effects of 10 μM tracazolate on α1β2δ receptors include:

A 59-fold increase in the current amplitude evoked by a half-maximal concentration (EC₅₀) of GABA. nih.gov

A 23-fold increase in the maximum current elicited by a saturating GABA concentration. nih.gov

A 4-fold decrease in the GABA EC₅₀ value, indicating an enhanced sensitivity of the receptor to GABA. nih.gov

These results suggest that in the presence of modulators like tracazolate, these otherwise minimally active receptors could exert a significant inhibitory influence on neuronal activity. nih.gov

The nature of the β subunit within the GABAᴀ receptor complex is a critical determinant of tracazolate's potency. nih.gov As noted previously, tracazolate exhibits significantly higher potency for receptors containing the β3 subunit over the β1 subunit. nih.govmedchemexpress.com This selectivity has been traced to a specific amino acid residue within the second transmembrane domain. nih.gov An asparagine residue at position 265 of the β3 subunit is key for the higher sensitivity. nih.govmedchemexpress.com When this asparagine is swapped with the corresponding serine residue from the β1 subunit, the sensitivity to tracazolate decreases. medchemexpress.com Conversely, replacing the serine in the β1 subunit with asparagine increases tracazolate's sensitivity. medchemexpress.com

| Subunit Feature | Effect on Tracazolate Potency |

| Presence of β3 subunit | Higher potency (EC₅₀ = 1.5 μM in α1β3γ2) medchemexpress.com |

| Presence of β1 subunit | Lower potency (EC₅₀ = 13.2 μM in α1β1γ2s) medchemexpress.com |

| Asparagine at position 265 (β3) | Confers high sensitivity nih.govmedchemexpress.com |

| Serine at position 265 (β1) | Confers lower sensitivity medchemexpress.com |

Beyond its effects on recombinant receptors, tracazolate has been shown to enhance the function of native GABAᴀ receptors in vivo. rndsystems.com Systemic administration of the compound results in anxiolytic activity, which is consistent with the potentiation of GABAergic inhibition in the brain. rndsystems.com Early research demonstrated that tracazolate enhances the binding of both benzodiazepines and GABA to synaptic membrane fragments from rats. nih.gov Specifically, it was found to increase the number of [³H]GABA binding sites in a chloride-dependent manner, providing a biochemical correlate for its potentiation of receptor function in a native environment. nih.gov

Inhibition of Recombinant GABAA Function Depending on Subunit Combination

The functional response to tracazolate at recombinant GABAA receptors is highly dependent on the constituent subunits of the receptor pentamer. This variability determines whether the compound will enhance or inhibit the receptor's response to GABA.

Tracazolate's modulatory effect is not uniform across all GABAA receptor isoforms. A pivotal factor in determining the nature of its activity is the type of third subunit present alongside the α and β subunits. When the epsilon (ε) subunit is incorporated into the receptor, tracazolate acts as an inhibitor. This has been observed in receptors with α1β1ε and α1β3ε subunit compositions, where tracazolate produces an inhibitory effect on GABA-activated currents. nih.gov

Conversely, for receptors lacking a third subunit, such as the α1β3 combination, tracazolate acts as a positive allosteric modulator, potentiating the receptor's function. nih.gov The effect of tracazolate on the α6β3γ subunit combination has not been detailed in the available research literature.

The intrinsic efficacy of tracazolate, meaning its ability to either potentiate or inhibit receptor function, is critically dictated by the nature of the third subunit within the GABAA receptor complex. nih.govnih.gov This subunit-specific action underscores a novel form of allosteric modulation.

Inhibition: The presence of an epsilon (ε) subunit causes a dramatic shift in tracazolate's functional response from potentiation to inhibition. nih.gov

Potentiation: The inclusion of a gamma-2 (γ2) or delta (δ) subunit results in tracazolate acting as a positive modulator, enhancing GABA-activated currents. nih.govnih.gov Receptors containing the δ subunit, such as α1β1δ, are potentiated by tracazolate. nih.gov Similarly, the α1β3γ2s receptor is potentiated. nih.gov

Intermediate Profile: When gamma-1 (γ1) or gamma-3 (γ3) subunits are present, tracazolate exhibits a profile that is intermediate between the strong potentiation seen with γ2 and the inhibition seen with ε. nih.gov

The following table summarizes the influence of the third subunit on tracazolate's efficacy:

| Third Subunit Present | Effect of Tracazolate |

| Epsilon (ε) | Inhibition |

| Gamma-2 (γ2) | Potentiation |

| Delta (δ) | Potentiation |

| Gamma-1 (γ1) | Intermediate Profile |

| Gamma-3 (γ3) | Intermediate Profile |

The switch from potentiation to inhibition is governed by a specific region within the third subunit. Studies utilizing chimeric receptors constructed from parts of the γ2 and ε subunits have identified a critical domain responsible for this directional modulation. This key region is located in the N-terminal domain of the γ2 subunit, specifically between amino acids 206 and 230. nih.gov The composition of this domain dictates the nature of tracazolate's functional response. nih.gov

Tracazolate exhibits selectivity for GABAA receptors that contain the β3 subunit. nih.gov This preference is determined by a single amino acid residue located within the second transmembrane domain (TM2). The presence of an asparagine residue at position 265 (N265) in the β3 subunit is the key determinant for this selectivity. nih.gov

The importance of the asparagine at position 265 in the β3 subunit is highlighted by experiments involving subunit replacement. When the β3 subunit is substituted with the β1 subunit, which contains a serine at the analogous position, the receptor's sensitivity to tracazolate is significantly altered, demonstrating the compound's selectivity for β3-containing receptors. nih.gov This finding emphasizes that the asparagine residue at this specific locus is crucial for the selective interaction of tracazolate with the receptor complex. nih.gov

Interaction with Other Neurotransmitter Systems

While the anxiolytic effects of tracazolate are thought to be mediated primarily through its interaction with GABAA receptors, the compound is also known to interact with other signaling systems. nih.gov Specifically, tracazolate has been reported to interact with adenosine (B11128) receptors and phosphodiesterases. nih.gov

Adenosine Receptors

Tracazolate is known to interact with adenosine receptors, which are a class of G protein-coupled receptors involved in regulating a wide array of physiological processes, including neurotransmitter release and neuronal excitability. There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3. The A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi/o), leading to a decrease in cyclic AMP (cAMP) levels, while the A2A and A2B receptors are coupled to stimulatory G proteins (Gs), resulting in an increase in cAMP. The specific interactions of tracazolate with these receptor subtypes, including its binding affinities (Ki values) and functional effects as an agonist, antagonist, or allosteric modulator, have not been extensively detailed in publicly available scientific literature. Further research is required to fully elucidate the precise nature and significance of tracazolate's activity at the various adenosine receptor subtypes.

Phosphodiesterases

Tracazolate also interacts with phosphodiesterases (PDEs), a superfamily of enzymes responsible for the degradation of the second messengers cAMP and cyclic GMP (cGMP). By inhibiting PDE activity, intracellular levels of these second messengers can be increased, leading to a variety of cellular responses. The PDE superfamily is composed of 11 distinct families (PDE1-PDE11), each with multiple isoforms. These isoenzymes exhibit tissue-specific expression patterns and play crucial roles in diverse physiological functions. The specific profile of phosphodiesterase isoenzyme inhibition by tracazolate, including its potency (IC50 values) against different PDE families, is not well-documented in the available literature. Characterizing which PDE isoenzymes are most sensitive to tracazolate would provide a more complete understanding of its molecular mechanisms of action.

Comparative Analysis with Benzodiazepines and Other Non-Benzodiazepines

Tracazolate is classified as a nonbenzodiazepine anxiolytic, a group of compounds that exert their effects through the GABA-A receptor but are structurally distinct from traditional benzodiazepines.

Differentiation in Receptor Binding Profiles

A key distinction in the receptor binding profile of tracazolate compared to benzodiazepines lies in its unique allosteric modulation of GABA-A receptors. The effect of tracazolate is highly dependent on the subunit composition of the GABA-A receptor complex. It displays selectivity for GABA-A receptors that contain α1 and β3 subunits. wikipedia.org The nature of the third subunit within the receptor complex critically determines whether tracazolate acts as a potentiator or an inhibitor of receptor function. This subunit-dependent modulation represents a more nuanced interaction with the GABA-A receptor compared to the more generalized positive allosteric modulation exerted by most benzodiazepines across various receptor subtypes.

Additive Enhancement of [3H]GABA Binding with Flunitrazepam

Further distinguishing its mechanism of action, the enhancement of [3H]GABA binding by tracazolate is additive to that produced by the benzodiazepine (B76468) flunitrazepam. This additivity suggests that tracazolate and flunitrazepam modulate GABA binding through distinct, albeit interactive, allosteric sites on the GABA-A receptor complex. This finding supports the concept of a unique binding site or mechanism for tracazolate that is separate from the classical benzodiazepine binding site.

Iii. Preclinical Pharmacological Investigations

Anxiolytic Activity

Tracazolate (B1211167) has demonstrated notable anxiolytic effects in various preclinical models. These investigations have focused on its ability to reduce anxiety-like behaviors in rodents, comparing its potency and therapeutic window to established benzodiazepines like chlordiazepoxide.

Dose-Related Anticonflict Activity in Rodents

In rodent models of anxiety, such as conflict tests, tracazolate has been shown to produce a dose-dependent increase in behaviors suppressed by punishment. This anticonflict effect is a hallmark of anxiolytic drugs. Studies in both rats and mice have confirmed that as the dose of tracazolate is increased, there is a corresponding significant reduction in anxiety-like responses. nih.gov

Comparison of Potency with Chlordiazepoxide

When compared to the conventional benzodiazepine (B76468) anxiolytic, chlordiazepoxide, tracazolate appears to have a lower potency. Research indicates that the potency of tracazolate is approximately one-quarter to one-half that of chlordiazepoxide in producing similar anxiolytic effects in rodent models. nih.gov

Separation Between Anxiolytic and Sedative Doses

A significant finding in the preclinical evaluation of tracazolate is the considerable separation between the doses that produce anxiolytic effects and those that cause sedation. nih.govnih.gov This characteristic suggests a wider therapeutic window compared to many benzodiazepines, which often have sedative effects at or near their therapeutic doses for anxiety. wikipedia.orgnih.gov This separation implies a potentially lower risk of unwanted sedative side effects during anxiolytic treatment. nih.gov

Potentiation of Anxiolytic Effects of Chlordiazepoxide

Interestingly, when administered concurrently with chlordiazepoxide, tracazolate has been found to potentiate the anxiolytic effects of the benzodiazepine. nih.govscispace.com This synergistic interaction suggests that tracazolate may enhance the efficacy of chlordiazepoxide in reducing anxiety, as observed in both anticonflict and anticonvulsant rodent models. nih.govnih.gov

Anticonvulsant Activity

In addition to its anxiolytic properties, tracazolate has demonstrated significant anticonvulsant activity in various preclinical seizure models. medchemexpress.com

Efficacy in Rodent Models

Tracazolate has been shown to be effective in protecting against seizures induced by various chemical convulsants in rodent models. nih.gov Its efficacy has been particularly noted in tests involving pentylenetetrazole and bicuculline, substances that interfere with GABAergic neurotransmission. nih.gov The ability of tracazolate to counteract the effects of these agents underscores its mechanism of action via the GABA-A receptor complex. nih.gov

Table 1: Anticonvulsant Profile of Tracazolate in Rodent Models

| Seizure Model | Species | Effect |

|---|---|---|

| Pentylenetetrazole (PTZ)-induced seizures | Mice, Rats | Protection against seizures |

| Bicuculline-induced seizures | Mice, Rats | Antagonism of convulsant effects |

| Maximal Electroshock Seizure (MES) | Mice, Rats | Varied efficacy reported |

Potentiation of Anticonvulsant Effects of Chlordiazepoxide

Tracazolate hydrochloride has been shown in rodent studies to potentiate the anticonvulsant effects of chlordiazepoxide. nih.govnih.gov This synergistic interaction suggests that tracazolate can enhance the therapeutic efficacy of benzodiazepines in the context of seizure control. Investigations have demonstrated that when administered concurrently, tracazolate and chlordiazepoxide exhibit a more potent anticonvulsant effect than would be expected from the simple addition of their individual activities. nih.gov This potentiation is a key feature of its pharmacological profile, distinguishing it from other agents. nih.govnih.gov

Studies on Sedative and Muscle Relaxant Effects

The sedative and muscle relaxant properties of this compound manifest in a dose-dependent manner. nih.gov Notably, these effects are observed at higher dose ranges than those required for its anxiolytic and anticonvulsant activities. nih.gov This separation between therapeutic and sedative doses is a significant characteristic of tracazolate when compared to benzodiazepines like chlordiazepoxide. nih.gov Preclinical research indicates that sedative and muscle relaxant effects only become prominent as the dosage is substantially increased.

Table 1: Dose-Dependent Effects of this compound

| Effect | Dose Range | Observation |

|---|---|---|

| Anxiolytic / Anticonvulsant | Low to Moderate | Primary therapeutic effects are observed. |

A defining feature of this compound in preclinical studies is its reduced tendency to potentiate the central nervous system depressant effects of ethanol (B145695) and barbiturates when compared to traditional benzodiazepines. nih.gov Rodent-based studies have indicated that tracazolate is significantly less likely to enhance the sedative and hypnotic actions of these substances. nih.gov This suggests a greater margin of safety in potential co-administration scenarios, a notable difference from the marked potentiation observed with benzodiazepines.

Table 2: Comparative Potentiation of CNS Depressants

| Compound | Interaction with Ethanol | Interaction with Barbiturates |

|---|---|---|

| This compound | Low propensity for potentiation | Low propensity for potentiation |

| Benzodiazepines (e.g., Chlordiazepoxide) | High propensity for potentiation | High propensity for potentiation |

Neurochemical Investigations

Neurochemical assays have demonstrated that this compound enhances the binding of [3H]-flunitrazepam to benzodiazepine receptors in brain tissue. nih.govnih.gov Unlike benzodiazepines, which act as direct agonists at their receptor site, tracazolate functions as a positive allosteric modulator. wikipedia.org By binding to a distinct site on the GABA-A receptor complex, it induces a conformational change that increases the affinity of the benzodiazepine binding site for its ligands, such as flunitrazepam. nih.govwikipedia.org This mechanism is believed to underlie its potentiation of benzodiazepine effects. nih.gov

The interaction of this compound with the benzodiazepine binding site, specifically regarding competitive inhibition, has been a subject of neurochemical investigation. While the predominant and consistently reported finding is that tracazolate allosterically enhances the binding of ligands like [3H]-flunitrazepam, the potential for other forms of interaction at this site has been explored. nih.govnih.govnih.gov The primary mechanism of action identified in multiple studies is positive allosteric modulation, which leads to an increase, rather than a competitive displacement, of [3H]-flunitrazepam binding in brain regions such as the cerebral cortex and cerebellum. nih.govnih.gov

Selectivity for Type 1 Benzodiazepine Binding Site

This compound demonstrates a unique and specific interaction with γ-aminobutyric acid type A (GABAA) receptors, the primary targets for benzodiazepines. The classification of benzodiazepine binding sites into Type 1 (BZ-I) and Type 2 (BZ-II) is determined by the specific α (alpha) subunit present in the pentameric receptor complex. Receptors containing the α1 subunit are designated as Type 1, while those containing α2, α3, or α5 subunits are generally classified as Type 2.

Research into tracazolate's receptor binding profile has revealed that it is selective for GABAA receptors that contain the α1 subunit. wikipedia.orgnih.gov This indicates a preferential interaction with the Type 1 benzodiazepine binding site. However, tracazolate's mechanism of action is distinct from classical benzodiazepines. Its functional effect, whether it potentiates or inhibits the receptor's response to GABA, is not solely dictated by the α subunit. Instead, its effect is allosterically modulated and critically dependent on the composition of the other subunits in the receptor complex, particularly the β (beta) and γ (gamma) or other third subunits. wikipedia.orgnih.govnih.gov

Studies on recombinant GABAA receptors have further elucidated this complex selectivity. Tracazolate's potency is influenced by the type of β subunit present, with a noted selectivity for β3-containing receptors. nih.gov More significantly, the nature of the third subunit (such as γ1-3, δ, or ε) determines whether tracazolate acts as a positive or negative modulator of the receptor. nih.govnih.gov For instance, in recombinant α1β3γ2s receptors, tracazolate acts as a potentiator, whereas replacing the γ2s subunit with an ε (epsilon) subunit causes a switch to an inhibitory functional response. nih.gov This complex interaction highlights that while tracazolate targets receptors containing the α1 subunit characteristic of the Type 1 site, its ultimate pharmacological activity is a result of a nuanced interplay with the entire subunit composition of the GABAA receptor.

Displacement of [3H]-Flunitrazepam Binding Following Oral Administration

The interaction of tracazolate with the benzodiazepine binding site on the GABAA receptor has been investigated using radioligand binding assays, commonly with [3H]-flunitrazepam, a classic benzodiazepine agonist. In contrast to typical benzodiazepine site agonists which compete with and displace [3H]-flunitrazepam, in vitro studies in rat synaptic membrane fragments have shown that tracazolate does not displace but rather enhances the binding of [3H]-flunitrazepam. This enhancement is attributed to an allosteric mechanism that increases the affinity of the receptor for flunitrazepam.

No specific studies demonstrating the displacement of [3H]-flunitrazepam binding following the oral administration of this compound in vivo were identified in the reviewed scientific literature. In vivo receptor occupancy studies are complex and typically involve intravenous administration of a tracer radioligand to measure the displacement by a competing drug. Given that in vitro data show tracazolate enhances, rather than competes for, the binding site in the presence of flunitrazepam, it is inconsistent with a displacement effect in vivo. Pharmacokinetic studies in rats and dogs have shown that while tracazolate is well-absorbed orally, it undergoes extensive first-pass metabolism, resulting in low bioavailability of the parent compound, which would further complicate the assessment of in vivo receptor binding interactions after oral administration.

Investigations in Non-Mammalian Models

Zebrafish (Danio rerio) have emerged as a powerful model for high-throughput screening and studying developmental processes and genetic disorders. This compound was identified in a chemical screen designed to find compounds capable of rescuing developmental defects in zebrafish carrying a loss-of-function mutation in the adgrg6 gene (also known as gpr126). Mutations in this gene lead to significant defects in the formation of the inner ear (otic defects) and impaired myelination of the peripheral nervous system.

In the adgrg6 mutant zebrafish, the epithelial projections within the otic vesicle, which are precursors to the semicircular canals, overgrow and fail to fuse, leading to morphological abnormalities and swelling of the ear. Furthermore, Schwann cells in these mutants associate with axons but are unable to form the myelin sheath properly. The screening of thousands of structurally diverse compounds revealed that tracazolate was one of the molecules capable of rescuing both the otic and myelination defects observed in the adgrg6 mutants.

The rescue of the physical defects in adgrg6 mutant zebrafish by tracazolate is correlated with specific changes at the level of gene expression. The adgrg6 mutation causes a dramatic upregulation of several extracellular matrix genes in the otic vesicle, including versican b (vcanb). In the peripheral nervous system, the mutation leads to reduced expression of key myelin-related genes, such as myelin basic protein (mbp).

Investigations showed that treatment with this compound strongly down-regulated the aberrant overexpression of vcanb in the ear of adgrg6 mutants, returning its expression to levels comparable to wild-type zebrafish. Concurrently, tracazolate was found to restore the expression of the mbp gene in the Schwann cells of the mutant embryos. These findings demonstrate that tracazolate can modulate the specific molecular pathways disrupted by the loss of adgrg6 function.

Table 1: Effect of this compound on Gene Expression in adgrg6 Mutant Zebrafish

| Gene | Tissue/Cell Type | Expression in adgrg6 Mutant | Effect of Tracazolate Treatment |

|---|---|---|---|

| vcanb | Otic Vesicle | Upregulated | Down-regulated to wild-type levels |

| mbp | Schwann Cells | Down-regulated | Expression restored/increased |

Planarians, a type of flatworm, are utilized in neuropharmacology as a model for the behavioral screening of neuroactive compounds due to their simple but defined central nervous system and quantifiable behaviors. A recent study developed a medium-throughput screening platform using the freshwater planarian Dugesia japonica to classify neuroactive drugs. nih.govbiorxiv.org The goal of this research was to distinguish between different functional classes—specifically antipsychotics, anxiolytics, and antidepressants—based on their distinct behavioral "fingerprints" or profiles in the planarians. nih.govbiorxiv.org

The study successfully classified a set of 19 different neuroactive compounds into their respective categories by analyzing their effects on planarian behavior with machine learning models. nih.gov While this research establishes a valid methodology for using planarian behavioral profiling to classify anxiolytic drugs, the specific list of the 19 compounds tested was not detailed in the available literature. Therefore, it cannot be confirmed whether this compound was among the anxiolytics profiled in this particular study.

Iv. Metabolism and Pharmacokinetics

Characterization of Urinary Metabolites

Analysis of urine from dogs and rats treated with 14C-labeled tracazolate (B1211167) has allowed for the identification and characterization of its various metabolites.

A significant finding from metabolic studies is the complete absence of unchanged tracazolate in the urine of both dogs and rats. nih.govnih.gov Even after intravenous administration where measurable levels are present in the blood, the parent compound is not detected in urine, which suggests potential reabsorption of tracazolate by the renal tubules. nih.gov This indicates that the drug is thoroughly metabolized in the body before excretion. nih.gov

In dogs, the metabolism of tracazolate is extensive, with fifteen distinct metabolites being identified in the urine. nih.gov Seven of these metabolites were newly discovered and had not been previously observed in the blood and tissues of rats. nih.gov The major metabolites found in dog urine include the desethyl-desbutyl-deesterified compound, the desbutyl-deesterified compound, and the desbutyl-desethyl-lactone. nih.gov The metabolic processes in dogs show a more pronounced loss of the butyl side chain and a greater extent of lactone formation compared to rats. nih.gov

Table 1: Major Urinary Metabolites of Tracazolate in Dogs

| Metabolite Name | Structural Modification |

| Desethyl-desbutyl-deesterified compound | Removal of ethyl, butyl, and ester groups |

| Desbutyl-deesterified compound | Removal of butyl and ester groups |

| Desbutyl-desethyl-lactone | Removal of butyl and ethyl groups with lactone formation |

In rats, eleven of the fifteen metabolites found in dogs were also identified in the urine. nih.gov While the metabolic pathways are similar to those in dogs, the extent of certain reactions, such as the loss of the butyl side chain and lactone formation, appears to be less significant in rats. nih.gov

Metabolic Pathways

The biotransformation of tracazolate involves several key metabolic pathways, leading to the array of metabolites observed in urine. These pathways include deesterification and N-deethylation, among others. nih.gov

One of the primary metabolic transformations of tracazolate is the hydrolysis of its ethyl ester group to form the corresponding 5-carboxylic acid. nih.gov This deesterification reaction is a common metabolic route for ester-containing drug molecules.

Another significant metabolic pathway is the removal of the ethyl group attached to the nitrogen atom of the pyrazole (B372694) ring, a process known as N-deethylation. nih.gov This reaction is a typical example of oxidative dealkylation catalyzed by cytochrome P450 enzymes.

In addition to these primary pathways, the metabolism of tracazolate also involves:

Oxidation at the gamma-position of the n-butylamino side chain. nih.gov

Oxidation of the terminal carbon of the n-butylamino side chain. nih.gov

Loss of the n-butylamino group. nih.gov

Hydroxylation of the 6-methyl group, which can then lead to the formation of gamma-lactones through condensation with the 5-carboxylic acid. nih.gov

Oxidation at the Gamma-Position of the n-Butylamino Side Chain

One of the metabolic pathways for tracazolate involves the oxidation of the n-butylamino side chain at the gamma-position (the third carbon from the nitrogen atom). nih.gov This oxidative process introduces a keto group, leading to the formation of gamma-ketotracazolate. nih.gov This particular metabolite has been identified as the major metabolite found in the brain tissue of rats. nih.gov

Oxidation of the Terminal Carbon of the n-Butylamino Side Chain

Another identified metabolic route is the oxidation of the terminal carbon of the n-butylamino side chain. nih.gov This reaction results in the formation of a hydroxylated metabolite, which can then be further oxidized to a carboxylic acid. This pathway contributes to the array of metabolites produced from the parent compound. nih.gov

Loss of the n-Butylamino Group

Metabolic processes also include the complete removal of the n-butylamino group from the pyrazolopyridine core. nih.gov This cleavage results in metabolites that lack the entire side chain. For instance, a major metabolite identified in dog urine is the desbutyl-deesterified compound, which has lost both the n-butylamino group and the ethyl ester group. nih.gov

Hydroxylation of the 6-Methyl Group Followed by Condensation with the 5-Carboxylic Acid to Form Gamma-Lactones

A notable and complex metabolic transformation involves the hydroxylation of the methyl group at the 6-position of the pyrazolopyridine ring. nih.gov Following this initial oxidation, the newly formed hydroxymethyl group can undergo an intramolecular condensation reaction with the 5-carboxylic acid (which is formed by the deesterification of the parent compound). nih.gov This condensation results in the formation of a gamma-lactone ring structure. nih.gov One of the major metabolites found in dog urine is the desbutyl-desethyl-lactone, which is formed through this pathway along with the loss of the n-butylamino and ethyl groups. nih.gov

Species Differences in Metabolism

Significant species-specific differences in the metabolism of tracazolate have been observed, particularly between rats and dogs. nih.gov While many metabolites are common to both species, the quantitative importance of certain metabolic pathways varies. nih.gov

In dogs, fifteen distinct metabolites were identified in the urine. nih.gov The major urinary metabolites in this species were the desethyl-desbutyl-deesterified compound, the desbutyl-deesterified compound, and the desbutyl-desethyl-lactone. nih.gov This indicates that the loss of the butyl side chain and the formation of lactones are prominent metabolic routes in dogs. nih.gov

In contrast, rats exhibit these pathways to a lesser extent. nih.gov Eleven of the metabolites found in dogs were also present in rat urine. nih.gov However, the loss of the butyl side chain and lactone formation appeared to be less significant in rats compared to dogs. nih.gov The major metabolite identified in rat blood was the de-esterified form of tracazolate, while in the brain, gamma-ketotracazolate was the predominant metabolite. nih.gov

These differences highlight the importance of considering interspecies variation when extrapolating metabolic data. nih.gov

Table 1: Major Metabolic Pathways of Tracazolate

| Metabolic Pathway | Description | Resulting Metabolite Type |

| Gamma-Oxidation | Oxidation at the third carbon of the n-butylamino side chain. nih.gov | Gamma-keto metabolite nih.gov |

| Terminal Oxidation | Oxidation of the final carbon of the n-butylamino side chain. nih.gov | Hydroxylated/Carboxylic acid metabolite |

| Side Chain Cleavage | Complete removal of the n-butylamino group. nih.gov | Desbutyl metabolites nih.gov |

| Lactone Formation | Hydroxylation of the 6-methyl group followed by intramolecular condensation with the 5-carboxylic acid. nih.gov | Gamma-lactone derivatives nih.gov |

Table 2: Species Differences in Major Tracazolate Metabolites

| Species | Major Metabolites in Urine | Major Metabolites in Blood/Brain | Key Metabolic Features |

| Dog | Desethyl-desbutyl-deesterified compound, desbutyl-deesterified compound, desbutyl-desethyl-lactone nih.gov | Not specified | Extensive loss of the butyl side chain and significant lactone formation. nih.gov |

| Rat | Eleven metabolites also found in dogs, but major ones differ. nih.gov | Blood: De-esterified tracazolateBrain: Gamma-ketotracazolate nih.gov | Loss of the butyl side chain and lactone formation occur to a lesser extent than in dogs. nih.gov |

V. Structure Activity Relationships Sar and Derivative Synthesis

Development of Novel Anxiolytics from Tracazolate (B1211167) Metabolites

Tracazolate undergoes extensive metabolism in vivo, and its metabolites are not merely inactive excretion products. nih.gov Studies in rats and dogs have identified several key metabolic pathways, including de-esterification, N-deethylation, oxidation of the n-butylamino side chain, and hydroxylation of the 6-methyl group. nih.gov

Notably, two major metabolites have been identified in blood and brain tissue: the de-esterified form (ICI-US 7773) and γ-ketotracazolate (ICI-US 10052), respectively. nih.gov Research into the pharmacological activity of these metabolites has been a key strategy in the development of new anxiolytic agents. The biotransformation of Tracazolate can lead to compounds with altered pharmacokinetic profiles or different modulatory effects at the GABAa receptor, potentially offering therapeutic advantages. The characterization of fifteen distinct metabolites in dog urine, with eleven also present in rat urine, highlights the extensive chemical space generated through metabolic processes, providing a rich source of lead compounds for further development. nih.gov

Table 1: Major Identified Metabolites of Tracazolate

| Metabolite Name | Site of Predominance | Metabolic Transformation |

|---|---|---|

| De-esterified Tracazolate (ICI-US 7773) | Blood | De-esterification |

| γ-ketotracazolate (ICI-US 10052) | Brain | Oxidation at the γ-position of the n-butylamino side chain |

| Desethyl-desbutyl-deesterified compound | Dog Urine | N-deethylation, loss of n-butylamino group, de-esterification |

| Desbutyl-deesterified compound | Dog Urine | Loss of n-butylamino group, de-esterification |

Influence of Subunit Combinations on Functional Response

The functional response to Tracazolate is exquisitely dependent on the subunit composition of the pentameric GABAa receptor. nih.gov This subunit-specificity is a defining feature of its pharmacology and has been extensively studied using recombinant receptors expressed in Xenopus laevis oocytes. nih.govnih.gov

Tracazolate's action can switch from potentiation (enhancing GABA's effect) to inhibition depending on the type of subunit present in the receptor complex. A dramatic example is the replacement of the γ2S subunit with the ε subunit in an α1β3-containing receptor, which completely reverses Tracazolate's effect from positive modulation to inhibition. nih.gov

The δ subunit has also been identified as a critical determinant of Tracazolate's efficacy. While Tracazolate enhances the GABA sensitivity of both α1β2 and α1β2δ receptors, the presence of the δ subunit is required for the profound increase in the maximum current amplitude observed at saturating GABA concentrations. nih.gov For instance, 10 μM Tracazolate produced a 23-fold increase in the maximum current in α1β2δ receptors, an effect not seen in α1β2 receptors. nih.gov This suggests that Tracazolate's mechanism involves more than just increasing GABA's affinity; it can also enhance the channel's maximum conductance in a δ-dependent manner.

Table 2: Effect of GABAa Receptor Subunit Composition on Tracazolate's Functional Response

| Receptor Subunit Combination | Functional Response to Tracazolate | Key Findings |

|---|---|---|

| α1β3γ2S | Potentiation | Serves as a baseline for positive modulation. nih.gov |

| α1β3ε | Inhibition | Replacement of γ2S with ε reverses the functional outcome. nih.gov |

| α1β3 | Potentiation | The γ2S subunit is not essential for potentiation. nih.gov |

| α1β1γ2S | Reduced Potentiation | Demonstrates selectivity for β3- over β1-containing receptors. nih.gov |

| α1β1δ | Potentiation | Maximum potentiation is significantly greater than on α1β1γ2S receptors. nih.gov |

| α1β2δ | Potentiation | Shows a profound (23-fold) increase in maximum GABA-mediated current. nih.gov |

Impact of Specific Amino Acid Residues on Tracazolate Sensitivity

The subunit-dependent effects of Tracazolate are ultimately determined by specific amino acid residues within the receptor proteins that form its binding pocket or influence allosteric transitions. nih.gov Site-directed mutagenesis and studies with chimeric receptors have pinpointed key residues that dictate Tracazolate's affinity and functional effects.

A crucial determinant for Tracazolate's selectivity for β3-containing receptors over β1-containing ones is a single amino acid residue in the second transmembrane domain (TM2). The presence of an asparagine residue at position 265 (N265) in the β3 subunit is critical for high-potency modulation by Tracazolate. nih.gov

Furthermore, the switch from potentiation to inhibition observed when the γ2 subunit is replaced by the ε subunit has been traced to a specific region within the N-terminal extracellular domain. Chimeric studies involving γ2 and ε subunits revealed that a domain between amino acids 206 and 230 of the γ2 subunit is essential for governing the nature of the functional response to Tracazolate. nih.gov These findings indicate that Tracazolate interacts with a novel allosteric site on the GABAa receptor, distinct from the benzodiazepine (B76468) binding site.

Comparative SAR with Related Pyrazolopyridine and Pyrazolopyrimidine Derivatives

Tracazolate belongs to the pyrazolopyridine class of heterocyclic compounds, which are known to possess a wide range of biological activities. nih.govekb.eg The SAR of Tracazolate can be understood in the broader context of related pyrazolopyridine and pyrazolopyrimidine derivatives. These fused heterocyclic systems serve as versatile scaffolds in medicinal chemistry due to their structural features that allow for diverse substitutions, influencing their interaction with biological targets. researchgate.netresearchgate.net

In silico and Computational Approaches in SAR Studies

Modern drug discovery heavily relies on in silico and computational methods to rationalize SAR and guide the design of new molecules. mdpi.com While specific computational studies on Tracazolate itself are not extensively published, the methodologies are broadly applicable to its class of compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations are instrumental in this field. nih.govresearchgate.net

QSAR studies correlate variations in the physicochemical properties of a series of compounds with their biological activities. researchgate.net For Tracazolate analogues, a QSAR model could predict the anxiolytic potency based on descriptors like lipophilicity (logP), molar refractivity, and electronic parameters of different substituents.

Molecular Docking simulates the preferred orientation and binding affinity of a ligand to its target receptor. nih.gov Docking Tracazolate and its derivatives into homology models of different GABAa receptor subtypes could help identify key interactions with specific amino acid residues, explaining the observed subunit selectivity and providing a structural basis for its allosteric modulation.

Molecular Dynamics (MD) Simulations can be used to study the stability of the ligand-receptor complex over time and to understand the conformational changes induced by ligand binding. nih.gov MD simulations could elucidate how Tracazolate binding allosterically modulates the GABA-gated ion channel, leading to either potentiation or inhibition depending on the receptor subtype.

These computational approaches accelerate the drug design cycle by prioritizing the synthesis of compounds with a higher probability of desired activity. mdpi.com

Development of Novel GABAA Receptor Modulators

The knowledge gained from studying compounds like Tracazolate has paved the way for the development of new generations of GABAa receptor modulators with potentially improved therapeutic profiles. Research is focused on achieving greater subtype selectivity to minimize side effects, such as sedation, which are often associated with non-selective modulators.

Recent efforts have led to the synthesis and evaluation of novel chemical scaffolds designed to interact with the GABAa receptor. For example, a series of low molecular weight thioacrylamides have been developed as positive allosteric modulators. researchgate.net One such candidate, HK-4, demonstrated strong potentiation of GABA-induced currents, particularly at receptors containing α2β3γ2 and α3β3γ2 subunits, while being designed for low blood-brain barrier penetration to target peripheral GABAa receptors. researchgate.net

Another area of active research involves pyrazolo[1,5-a]quinazoline derivatives . unifi.it By employing molecular docking and other computational models, researchers have designed new compounds within this class to predict their modulatory profile at the α1β2γ2-GABAa receptor subtype, demonstrating the continued application of rational drug design principles in this field. unifi.it These modern approaches aim to create modulators that can precisely target specific receptor populations involved in various pathologies, moving beyond the broad activity of earlier compounds.

Vi. Research Methodologies and Techniques

In Vitro Studies

In vitro techniques have been instrumental in characterizing the interaction of Tracazolate (B1211167) hydrochloride with its molecular target, the GABA-A receptor. These methods allow for a detailed examination of the compound's effects on receptor function in a controlled environment.

The Xenopus laevis oocyte expression system is a powerful tool for studying the properties of ion channels, including the GABA-A receptor. By injecting oocytes with cRNA encoding specific GABA-A receptor subunits, researchers can create functional receptors on the oocyte membrane and measure the ionic currents that flow through them in response to GABA and modulating compounds like tracazolate.

A detailed pharmacological study utilized this technique to examine the effects of tracazolate on a range of recombinant GABA-A receptors. nih.gov The findings revealed a complex and subunit-dependent interaction. For instance, replacement of the γ2S subunit with the ε subunit within the α1β3γ2S receptor dramatically shifted the functional response to tracazolate from potentiation to inhibition. nih.gov This demonstrates that the nature of the third subunit (γ, δ, or ε) in the receptor complex is a critical determinant of tracazolate's effect. nih.gov

Further studies using γ2/ε chimeras identified a specific N-terminal domain in the γ2 subunit as being crucial for this differential response. nih.gov The β subunit isoform also influences tracazolate's potency, with a study highlighting the importance of an asparagine residue at a specific position within the second transmembrane domain for the selectivity towards β3-containing receptors. nih.gov

| Receptor Subunit Composition | Effect of Tracazolate |

| α1β3γ2S | Potentiation |

| α1β3ε | Inhibition |

| α1β3 | Potentiation |

| α1β1δ | Potentiation |

This table summarizes the subunit-dependent effects of Tracazolate on GABA-A receptors as determined by electrophysiological recordings in Xenopus laevis oocytes.

Radioligand binding assays are a fundamental technique used to study the interaction of drugs with their receptors. These assays involve the use of a radioactively labeled ligand (e.g., [3H]-Flunitrazepam or [3H]GABA) that binds to a specific site on the receptor. By measuring the displacement of this radioligand by an unlabeled compound like tracazolate, researchers can determine the affinity of the compound for the receptor.

Studies have shown that tracazolate enhances the binding of [3H]-Flunitrazepam to rat synaptic membrane fragments. This enhancement is potentiated by chloride ions and is due to an increase in the affinity of the receptor for the benzodiazepine (B76468). In contrast to benzodiazepines, which enhance [3H]GABA binding by changing the receptor's affinity, tracazolate enhances [3H]GABA binding by increasing the number of available binding sites. The enhancements of [3H]GABA binding by flunitrazepam and tracazolate have been found to be additive.

| Radioligand | Effect of Tracazolate | Mechanism of Enhancement |

| [3H]-Flunitrazepam | Enhancement of binding | Increase in receptor affinity |

| [3H]GABA | Enhancement of binding | Increase in the number of binding sites |

This table illustrates the effects of Tracazolate on the binding of common radioligands to the GABA-A receptor complex.

The use of recombinant GABA-A receptor expression systems, such as in Xenopus laevis oocytes and mammalian cell lines, has been pivotal in dissecting the specific interactions of tracazolate with different receptor subtypes. These systems allow for the expression of well-defined combinations of GABA-A receptor subunits, enabling a precise analysis of how subunit composition affects drug action.

Research has demonstrated that tracazolate's pharmacological profile is unique in that its potency (EC50) is influenced by the type of β subunit present, while its intrinsic efficacy (whether it potentiates or inhibits the receptor) is determined by the third subunit (γ, δ, or ε) in the complex. nih.gov For example, tracazolate potentiates GABA-A receptors containing γ or δ subunits, but can inhibit those containing an ε subunit. nih.gov This subunit-dependent modulation is a key feature of tracazolate's interaction with recombinant GABA-A receptors.

While Xenopus oocytes are a primary tool, mammalian cell lines such as Human Embryonic Kidney (HEK293) cells are also utilized to express recombinant GABA-A receptors and assess the functional effects of compounds like tracazolate. These cell lines provide a mammalian cellular environment for the expressed receptors.

In Vivo Animal Models

In vivo animal models are essential for evaluating the physiological and behavioral effects of a compound in a living organism. These models are designed to assess specific pharmacological properties, such as anxiolytic and anticonvulsant activity.

Rodent models are widely used to screen for and characterize the anxiolytic and anticonvulsant properties of new chemical entities. The anticonflict test and the anti-metrazol (pentylenetetrazol) test are two such classical models.

In the anticonflict test, the natural tendency of rodents to avoid a noxious stimulus (like a mild electric shock) to obtain a reward (like food or water) is utilized. Anxiolytic drugs, like tracazolate, reduce this conflict behavior, leading to an increase in the punished responding. Tracazolate has demonstrated dose-related anticonflict activity in both rats and mice.

The anti-metrazol test assesses the ability of a compound to protect against seizures induced by the chemical convulsant pentylenetetrazol (PTZ or Metrazol). PTZ is a GABA-A receptor antagonist that can induce clonic seizures. The efficacy of a compound is often measured by its ability to increase the dose of PTZ required to induce seizures or to prevent seizures at a specific dose of PTZ. Tracazolate has been shown to possess anticonvulsant effects in this model.

| Animal Model | Behavioral/Physiological Endpoint | Observed Effect of Tracazolate |

| Anticonflict Test (Rat, Mouse) | Increased punished responding | Dose-related increase in responding |

| Anti-Metrazol (PTZ) Test (Rodent) | Protection against clonic seizures | Anticonvulsant activity |

This table summarizes the anxiolytic and anticonvulsant activities of Tracazolate as observed in common rodent behavioral models.

Studies on Sedation and Motor Coordination

The sedative properties and effects on motor coordination of tracazolate have been evaluated using various preclinical models. One of the primary methods employed is the holeboard test, which assesses exploratory behavior in rodents. In these studies, tracazolate demonstrated a dose-related depression of several key indicators of activity. Specifically, a decrease in exploratory head-dipping, locomotor activity, and rearing was observed with increasing doses of the compound.

These findings suggest that tracazolate exerts a sedative effect and influences motor coordination. The holeboard test is a standard apparatus in pharmacology for evaluating anxiety, exploration, and locomotion. The observed reduction in these behaviors is indicative of a central nervous system depressant effect.

Assessment of Drug Interactions (e.g., Ethanol (B145695), Barbiturates)

Research into the drug interaction profile of tracazolate has indicated a significant differentiation from benzodiazepines, particularly concerning its potentiation of the effects of central nervous system depressants like ethanol and barbiturates. Studies conducted in rodent models have suggested that tracazolate is considerably less likely to enhance the actions of these substances. nih.gov This characteristic is noteworthy as the potentiation of sedation and respiratory depression is a significant clinical concern with many anxiolytic and sedative-hypnotic agents. nih.govkcl.ac.uk The concurrent use of barbiturates and ethanol, for instance, can lead to additive effects on the central nervous system, including impaired coordination and sedation.

The assessment of these interactions is a critical component of the preclinical pharmacological profiling of any new neuroactive compound. The reduced tendency of tracazolate to potentiate the effects of ethanol and barbiturates suggests a potentially wider safety margin in contexts where co-administration with these substances might occur. nih.govkcl.ac.uk

Zebrafish Models for Developmental and Myelination Studies

Zebrafish (Danio rerio) have emerged as a valuable in vivo model for studying myelination and developmental neurotoxicity due to their genetic tractability and the optical transparency of their embryos. researchgate.net Tracazolate hydrochloride was among a library of compounds screened to identify molecules capable of modulating the Adgrg6 signaling pathway, which is crucial for the myelination of the peripheral nervous system. researchgate.net

In this research, adgrg6 mutant zebrafish, which exhibit significant defects in myelination, were utilized. researchgate.net A key endpoint in these studies was the expression of myelin basic protein (mbp), a major component of the myelin sheath. The loss of adgrg6 function leads to a reduction or absence of mbp expression. researchgate.net The screening assay, therefore, aimed to identify compounds that could rescue this phenotype by restoring mbp expression. While this compound was included in the screen, the results indicated that it did not rescue mbp expression in the adgrg6 mutant embryos. researchgate.net

Planarian Behavioral Assays for Neuroactive Compound Profiling

Planarian flatworms, such as Dugesia japonica, are utilized as an alternative animal model for the medium-throughput screening of neuroactive compounds. nih.gov Their relatively simple nervous system shares many neurotransmitters with mammals, making them a useful tool for initial behavioral profiling. These assays can provide multidimensional information by testing various neurological functions simultaneously.

Analytical Techniques in Metabolism Studies

The elucidation of the metabolic fate of tracazolate has been accomplished through the use of sophisticated analytical techniques to separate and identify its metabolites in biological fluids.

High-Pressure Liquid Chromatography (HPLC) has been a key technique in the study of tracazolate metabolism. researchgate.net It is used to separate the various metabolites present in urine samples collected from animals administered with radiolabeled tracazolate. The separation is based on the differential partitioning of the compounds between a stationary phase and a mobile phase under high pressure, allowing for the isolation of individual metabolic products for further characterization. researchgate.net

Following separation by techniques such as HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) has been employed for the structural identification of tracazolate metabolites. researchgate.net This powerful combination allows for the separation of volatile compounds (GC) followed by their detection and identification based on their mass-to-charge ratio and fragmentation patterns (MS). This methodology was instrumental in characterizing the urinary metabolites of tracazolate in both dog and rat models. researchgate.net The studies revealed that tracazolate is extensively metabolized, with no unchanged drug detected in the urine. researchgate.net The metabolic pathways were found to include deesterification, N-deethylation, oxidation of the n-butylamino side chain, loss of the n-butylamino group, and hydroxylation of the 6-methyl group followed by lactone formation. researchgate.net

Magnetic Resonance Spectroscopy

Magnetic Resonance Spectroscopy (MRS), particularly Nuclear Magnetic Resonance (NMR) spectroscopy, serves as a powerful analytical tool in the character-axization of Tracazolate and its metabolites. This non-destructive technique provides detailed information about the molecular structure and is instrumental in identifying the products of biotransformation.

In studies analyzing the urinary metabolites of Tracazolate, NMR spectroscopy is employed alongside other methods like Gas Chromatography-Mass Spectrometry (GC-MS) to elucidate the structures of various metabolic products. nih.gov This combined approach allows for the definitive identification of metabolites formed through processes such as deesterification, N-deethylation, oxidation, and hydroxylation. nih.gov Solution NMR spectroscopy is particularly valuable for studying protein-ligand interactions in a physiological state, which can help in understanding how Tracazolate engages with its biological targets. mdpi.com By monitoring changes in the chemical shifts of protein residues upon the addition of a ligand like Tracazolate, researchers can map the interaction sites at an atomic level. nih.gov

The application of NMR extends to characterizing the compound itself and its interactions with other molecules, which is crucial for developing drug delivery systems. mdpi.com Computational analysis, such as Density Functional Theory (DFT), can be used in conjunction with NMR data to provide deeper insights into the binding modes and stability of Tracazolate within complex formulations. mdpi.com

Isotope Labeling (e.g., ¹⁴C-labeled Tracazolate)

Isotope labeling is a critical technique in pharmaceutical research for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.govresearchgate.net For Tracazolate, labeling with carbon-14 (B1195169) (¹⁴C) has been a key methodology in comprehensive metabolism and pharmacokinetic studies. nih.govnih.gov

The use of ¹⁴C-labeled Tracazolate allows researchers to accurately trace the compound and its metabolites throughout a biological system, overcoming the limitations of other analytical methods that rely on structural information or specific ionization properties. nih.govresearchgate.net This "gold standard" approach provides quantitative data on the total drug-related material. nih.govresearchgate.net

Studies in rats and dogs using ¹⁴C-labeled Tracazolate have been instrumental in determining its metabolic fate. nih.govnih.gov Research has shown that despite good absorption, Tracazolate is extensively metabolized. nih.gov The radiolabel allows for the tracking of all drug-related material, revealing that excretion of ¹⁴C is rapid and primarily occurs via the kidneys. nih.gov

Furthermore, isotope labeling has enabled detailed tissue distribution analysis. In rats, studies with ¹⁴C-labeled Tracazolate demonstrated that concentrations of radioactivity were higher in tissues than in the blood. nih.gov For instance, Tracazolate was the main radioactive compound found in the brain for the first 6 hours and persisted in fat tissue for up to 96 hours. nih.gov This level of detail is essential for understanding the compound's pharmacokinetic profile and identifying target organs. nih.gov The characterization of urinary metabolites from rats and dogs dosed with ¹⁴C-labeled Tracazolate led to the identification of numerous metabolic products, with no unchanged Tracazolate being detected in the urine. nih.gov

Table 1: Key Findings from ¹⁴C-labeled Tracazolate Studies

| Species | Key Finding | Implication |

|---|---|---|

| Rat & Dog | Extensive metabolism despite >80% absorption. nih.gov | Low bioavailability of the parent compound. |

| Rat & Dog | Rapid excretion of ¹⁴C primarily through the kidneys. nih.gov | Efficient clearance of the drug and its metabolites. |

| Rat | Higher concentration of ¹⁴C in tissues compared to blood. nih.gov | Indicates significant tissue distribution. |

| Rat | Tracazolate is the predominant radioactive compound in the brain (first 6 hrs) and fat (up to 96 hrs). nih.gov | Suggests potential for central nervous system activity and accumulation in adipose tissue. |

Vii. Emerging Research Directions and Future Perspectives

Exploration of Tracazolate (B1211167) Hydrochloride for Novel Therapeutic Applications beyond Anxiety and Seizures

While Tracazolate was initially characterized by its anxiolytic properties, its mechanism of action as a GABA-A receptor modulator suggests potential utility in other neurological conditions. rndsystems.com Research is shifting towards exploring how its specific interactions with various GABA-A receptor subtypes could be leveraged for new therapeutic strategies.

Emerging research has highlighted the critical role of GABAergic signaling in the lifecycle of oligodendrocytes, the cells responsible for myelinating axons in the central nervous system. nih.gov Oligodendrocyte precursor cells (OPCs), which are crucial for myelin repair (remyelination) in diseases like multiple sclerosis, express functional GABA-A receptors. mdpi.comutmb.edu Studies have shown that positive modulation of these receptors can promote the maturation of OPCs into myelinating oligodendrocytes. nih.govfrontiersin.org

Specifically, the GABA-A receptors on OPCs have a distinct subunit composition, with evidence pointing towards α3β2γ1 assemblies. nih.gov Pharmacological enhancement of GABA-A receptors expressed in oligodendrocytes has been shown to promote remyelination in animal models of demyelination. nih.gov For instance, certain β-carboline compounds that selectively potentiate oligodendroglial GABA-A receptors have been demonstrated to improve myelin recovery. nih.govnih.gov Given that Tracazolate hydrochloride is a potent modulator of GABA-A receptors, its potential to influence OPC differentiation and enhance remyelination represents a significant and novel area for future investigation. rndsystems.com Its efficacy would likely depend on its specific activity at the particular GABA-A receptor subtypes expressed by OPCs.

Advanced Structural Biology and Computational Modeling of GABA-A Receptor Interactions

A deeper understanding of how this compound interacts with its molecular target is fundamental to future drug development. The use of advanced structural biology techniques, particularly cryogenic electron microscopy (cryo-EM), has been transformative in revealing the high-resolution, three-dimensional structures of heteromeric GABA-A receptors. nih.govelifesciences.org These structural snapshots allow researchers to visualize the precise binding pockets for various ligands, including agonists, antagonists, and allosteric modulators. researchgate.netnih.gov

Tracazolate's effects are known to be highly dependent on the subunit composition of the GABA-A receptor. nih.gov It can potentiate or inhibit receptor function depending on the specific α, β, and γ, δ, or ε subunits present in the pentameric complex. nih.govnih.gov Computational methods, such as molecular docking and dynamics simulations, complement structural data by predicting how Tracazolate and its analogs might bind to different allosteric sites. mdpi.com These models are used to study interactions at the classical benzodiazepine (B76468) binding site (at the α+/γ− subunit interface) as well as at novel modulatory sites, such as the one identified at the α+/β− interface for related pyrazoloquinolinone compounds. researchgate.netnih.gov This combined approach is crucial for deciphering the molecular basis of Tracazolate's unique pharmacological profile and for guiding the rational design of new molecules. elifesciences.orgresearchgate.net

Development of Next-Generation this compound Analogs with Enhanced Selectivity and Efficacy

The development of next-generation analogs of this compound is a key research direction aimed at creating compounds with improved therapeutic properties. The primary goals are to enhance selectivity for specific GABA-A receptor subtypes and to optimize modulatory efficacy. Different GABA-A receptor subtypes are associated with distinct physiological effects; for example, α1-containing receptors are linked to sedation, while α2- and α3-containing receptors are primarily associated with anxiolysis. nih.gov

By systematically modifying the chemical structure of the pyrazolopyridine scaffold, researchers can perform structure-activity relationship (SAR) studies to identify which molecular changes lead to desired pharmacological outcomes. nih.gov The objective is to develop analogs that preferentially bind to and modulate the receptor subtypes responsible for therapeutic effects, while avoiding those that cause unwanted side effects. nih.gov This approach could lead to novel anxiolytics with a reduced sedative profile or compounds tailored for other indications, such as myelination disorders, by specifically targeting the receptors present on oligodendrocytes.

Table 1: Influence of GABA-A Receptor Subunit Composition on Tracazolate's Functional Effect This table summarizes findings on how different subunits within the GABA-A receptor complex determine the modulatory action of Tracazolate, based on data from recombinant receptors expressed in Xenopus laevis oocytes.

| Receptor Subunit Combination | Observed Effect of Tracazolate | Key Finding |

|---|---|---|

| α1β3γ2s | Potentiation | The γ2s subunit is associated with a positive modulatory effect. nih.gov |

| α1β3ε | Inhibition | Replacing the γ2s subunit with the ε subunit reverses the effect, causing inhibition. nih.gov |

| α1β3 | Potentiation | The γ2s subunit is not essential for potentiation, as receptors with only α and β subunits are also potentiated. nih.gov |

| α1β1δ | Potentiation | Receptors containing the δ subunit are strongly potentiated, with a greater maximum response compared to γ2-containing receptors. nih.gov |

| α1β2δ | Potentiation | Tracazolate profoundly increases the maximum current, turning a functionally "silent" receptor into a highly active one. nih.gov |

Investigation of Long-Term Effects and Potential for Tolerance or Dependence

A major limitation of classical benzodiazepines is the development of tolerance to their therapeutic effects and the potential for physical dependence with long-term use. mdpi.com These effects are thought to be mediated by adaptive changes in GABA-A receptor expression and function. Research has linked the addictive properties of some GABA-A modulators to their action at α1-containing receptors and tolerance to sedative effects with α5-containing receptors. nih.gov

This compound, as a non-benzodiazepine modulator, presents an opportunity to achieve therapeutic benefits with a potentially different long-term profile. nih.gov Early animal studies indicated that no tolerance to the anticonflict (anxiolytic) activity of Tracazolate was observed after 12 consecutive days of treatment. nih.gov Future research must rigorously investigate the long-term neuroadaptations following chronic administration of Tracazolate and its analogs. Understanding whether its subtype-selective profile translates to a lower risk of tolerance or dependence is a critical step for its potential development as a long-term therapeutic agent. nih.govwikipedia.org

Application of High-Throughput Screening and Phenotypic Screening Platforms

The discovery of novel GABA-A receptor modulators is being accelerated by modern screening technologies. High-throughput screening (HTS) platforms allow for the rapid testing of thousands of compounds. nih.gov Cellular HTS assays, often using a fluorometric imaging plate reader (FLIPR), can measure changes in membrane potential to quickly identify compounds that act as agonists, antagonists, or allosteric modulators of specific GABA-A receptor subtypes. nih.govescholarship.org

In parallel, phenotypic screening platforms are being used to assess the effects of compounds on the behavior of whole organisms. aesnet.org Zebrafish larvae, for example, are a valuable model for HTS of anxiolytic compounds due to their genetic tractability and well-characterized behaviors, such as the light-dark preference test. nih.govjetir.org In these advanced screening paradigms, this compound can serve as a valuable reference compound. Its unique profile can be used to validate new assays and to identify novel chemical entities that either mimic its desirable properties or offer improvements in selectivity and efficacy. nih.govnih.gov These platforms are essential tools for exploring vast chemical libraries to find the next generation of GABA-A receptor modulators. semanticscholar.org

Q & A

Q. What is the mechanistic basis of Tracazolate hydrochloride’s modulation of GABAA receptors, and how does its subunit selectivity impact experimental design?

this compound acts as a positive allosteric modulator (PAM) of GABAA receptors, with preferential activity at β3-containing subtypes. Its EC50 values vary significantly depending on receptor composition:

- α1β1γ2s: EC50 = 13.2 μM

- α1β3γ2: EC50 = 1.5 μM . This subunit selectivity necessitates careful selection of recombinant receptor models (e.g., HEK-293 cells expressing specific subunit combinations) to study its pharmacological profile. Researchers must validate subunit expression via Western blot or qPCR to ensure experimental reproducibility.

Q. How can researchers determine the binding affinity and selectivity of this compound for GABAA receptor subtypes?

Competitive photolabeling assays using radiolabeled probes (e.g., [³H]R-mTFD-MPAB) are critical. For example:

- Tracazolate binds to β2 subunit interfaces with an IC50 of 1867 μM in the presence of GABA, demonstrating non-equivalent binding to β1 vs. β2 sites .

- Data fitting to variable Bmax models (e.g., equation 1 in photolabeling studies) accounts for partial inhibition at high concentrations, requiring non-linear regression analysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in Tracazolate’s partial inhibition of photolabeling at high concentrations?

Partial inhibition (~40% maximum suppression of [³H]R-mTFD-MPAB labeling at high Tracazolate concentrations) suggests multiple binding sites with differing affinities. Key steps include:

- Control experiments to exclude nonspecific photolabeling artifacts.

- Multi-site binding models to fit data, isolating high-affinity (e.g., β2 subunit, IC50 = 246 μM) and low-affinity interactions .

- Use of GABA to stabilize receptor desensitized states, enhancing ligand binding reproducibility .

Q. How do third-subunit variations (e.g., γ2s vs. δ) influence Tracazolate’s efficacy, and what methodologies quantify these effects?

The third subunit (γ, δ, or ε) in αβX complexes dictates Tracazolate’s EC50 shifts. For example:

- γ2s-containing receptors show higher EC50 (13.2 μM) compared to δ-containing isoforms .

- Patch-clamp electrophysiology in transfected neurons or oocytes measures chloride current potentiation, while mutagenesis (e.g., γ2s→δ chimeras) isolates subunit-specific contributions .